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molecular formula C10H10Cl2O4S B8344935 2-(4-(Chlorosulfonyl)-3,5-dimethylphenoxy)acetyl chloride

2-(4-(Chlorosulfonyl)-3,5-dimethylphenoxy)acetyl chloride

Cat. No. B8344935
M. Wt: 297.15 g/mol
InChI Key: PFNVYEYUXVBWKI-UHFFFAOYSA-N
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Patent
US09309283B2

Procedure details

Referring to FIG. 37, 2-(4-(Chlorosulfonyl)-3,5-dimethylphenoxy)acetic acid (6 g, 21.6 mmol) was dissolved in SOCl2 (50 mL) and the reaction mixture was refluxed overnight. Proton NMR analysis on a sample from the reaction mixture exhibited the conversion went completion. Concentration of the mixture under reduced pressure gave product as a white solid (6.4 g, quantitative); 1H NMR (CDCl3, 300 MHz): δ 6.71 (s, 2H), 5.03 (s, 2H), 2.80 (s, 6H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([C:5]1[C:15]([CH3:16])=[CH:14][C:8]([O:9][CH2:10][C:11](O)=[O:12])=[CH:7][C:6]=1[CH3:17])(=[O:4])=[O:3].O=S(Cl)[Cl:20]>>[Cl:1][S:2]([C:5]1[C:15]([CH3:16])=[CH:14][C:8]([O:9][CH2:10][C:11]([Cl:20])=[O:12])=[CH:7][C:6]=1[CH3:17])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClS(=O)(=O)C1=C(C=C(OCC(=O)O)C=C1C)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)C1=C(C=C(OCC(=O)Cl)C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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